Conformational Restriction: Cis Peptide Bond Suppression in 2-Methyl-L-proline vs. Unsubstituted Proline
Replacement of L-proline with 2-methyl-L-proline in the model dipeptide Ac-X-NHMe results in a substantial reduction of the cis peptide bond population. DFT calculations in aqueous solution demonstrate that the cis conformer population decreases by 20.6% for 2-methyl-L-proline relative to unsubstituted L-proline [1]. This shift is attributed to steric clash between the Cα-methyl group and the preceding carbonyl oxygen, favoring the trans amide geometry required for extended polyproline II and β-sheet structures.
| Evidence Dimension | Cis peptide bond population (Ac-X-NHMe model, aqueous solution) |
|---|---|
| Target Compound Data | Cis population decreased by 20.6% relative to Pro |
| Comparator Or Baseline | Ac-L-Pro-NHMe |
| Quantified Difference | -20.6% (absolute reduction in cis population) |
| Conditions | DFT calculations (B3LYP/6-31+G(d,p)) with SCRF solvation model for water |
Why This Matters
Suppression of the cis peptide bond is critical for enforcing a trans geometry in polyproline II helices and β-turns, directly impacting peptide backbone rigidity and biological recognition.
- [1] Kang, Y. K., & Park, H. S. (2014). Conformational preferences of the 2-methylproline residue and its role in stabilizing β-turn and polyproline II structures of peptides. New Journal of Chemistry, 38(7), 2831-2840. View Source
